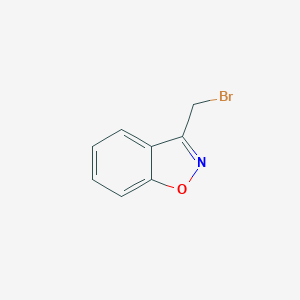

3-(Bromomethyl)-1,2-benzisoxazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(bromomethyl)-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIKTETULSZRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393069 | |

| Record name | 3-(Bromomethyl)-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37924-85-9 | |

| Record name | 3-Bromomethylbenzisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37924-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(Bromomethyl)-1,2-benzisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis mechanisms for 3-(bromomethyl)-1,2-benzisoxazole, a key intermediate in the development of various pharmaceutical agents.[1][2][3][4][5] The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the most common synthetic pathway.

Core Synthesis Mechanisms and Pathways

The synthesis of this compound can be achieved through several strategic routes. The most prevalent and well-documented methods include the radical bromination of 3-methyl-1,2-benzisoxazole, the decarboxylative bromination of a carboxylic acid precursor, and the conversion from a 3-hydroxymethyl intermediate.

Pathway 1: Radical Bromination of 3-Methyl-1,2-benzisoxazole

A common and direct approach involves the benzylic bromination of 3-methyl-1,2-benzisoxazole using N-bromosuccinimide (NBS) as the bromine source.[6] This reaction is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by UV irradiation, and is carried out in a non-polar solvent like carbon tetrachloride (CCl4).[7][8] The reaction proceeds via a free-radical chain mechanism.

Mechanism:

-

Initiation: The radical initiator (e.g., benzoyl peroxide) decomposes upon heating to form radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 3-methyl-1,2-benzisoxazole to form a stable benzylic radical and hydrogen bromide (HBr). This benzylic radical is stabilized by resonance with the benzisoxazole ring system. The newly formed benzylic radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate the bromine radical, thus continuing the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

Diagram 1: Radical Bromination of 3-Methyl-1,2-benzisoxazole.

Pathway 2: Decarboxylation of α-Bromo-1,2-benzisoxazole-3-acetic acid

Another documented synthetic route involves the decarboxylation of α-bromo-1,2-benzisoxazole-3-acetic acid.[9] This method entails heating the starting material in a suitable solvent, such as toluene, to induce the loss of carbon dioxide and the formation of the desired product.

Mechanism:

This reaction likely proceeds through a concerted or stepwise mechanism involving the loss of CO2. The presence of the bromine atom alpha to the carboxylic acid may influence the electronic environment facilitating decarboxylation upon heating.

Pathway 3: From 3-Hydroxymethyl-1,2-benzisoxazole

A third approach involves the conversion of 3-hydroxymethyl-1,2-benzisoxazole to this compound. This transformation can be achieved using standard brominating agents for alcohols, such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2).

Mechanism:

The hydroxyl group is first converted into a good leaving group by the brominating agent. For example, with PBr3, the oxygen of the hydroxyl group attacks the phosphorus atom, displacing a bromide ion. The bromide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the now-activated hydroxyl group (as a phosphorus-containing leaving group) in an SN2 reaction.

Quantitative Data Summary

| Synthesis Pathway | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| Pathway 1 | 3-Methyl-1,2-benzisoxazole | N-Bromosuccinimide, Radical Initiator | Carbon Tetrachloride | Reflux | Mixture of mono- and di-bromo products | 63 (for mono-bromo) | [6] |

| Pathway 2 | α-Bromo-1,2-benzisoxazole-3-acetic acid | None | Toluene | Reflux, 18 hours | Not specified | 60-62 (crude), 64-66 (recrystallized) | [9] |

| Pathway 3 | 3-Hydroxymethyl-1,2-benzisoxazole | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |

Experimental Protocols

Protocol for Pathway 1: Radical Bromination of 3-Methyl-1,2-benzisoxazole[6]

-

Materials: 3-methyl-1,2-benzisoxazole, N-bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide), and anhydrous carbon tetrachloride (CCl4).

-

Procedure:

-

Dissolve 3-methyl-1,2-benzisoxazole in anhydrous CCl4 in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add N-bromosuccinimide and a catalytic amount of the radical initiator to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound. It is noted that this reaction can produce a mixture of the desired mono-brominated product and the di-brominated product.

-

Protocol for Pathway 2: Decarboxylation of α-Bromo-1,2-benzisoxazole-3-acetic acid[9]

-

Materials: α-Bromo-1,2-benzisoxazole-3-acetic acid, toluene, methylene chloride, saturated aqueous sodium bicarbonate, and anhydrous magnesium sulfate.

-

Procedure:

-

Suspend α-bromo-1,2-benzisoxazole-3-acetic acid (0.23 mole) in toluene (350 mL) in a round-bottom flask.

-

Stir the mixture at reflux for 18 hours.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in methylene chloride (250 mL).

-

Wash the solution with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with water (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to afford this compound.

-

The product can be further purified by recrystallization from ether-hexane.

-

Conclusion

The synthesis of this compound is a critical step in the preparation of numerous pharmacologically active molecules. The choice of synthetic route depends on the availability of starting materials, desired scale, and purification capabilities. The radical bromination of 3-methyl-1,2-benzisoxazole offers a direct approach, while the decarboxylation method provides an alternative from a carboxylic acid precursor. Each method has its own set of advantages and challenges that researchers should consider for their specific applications.

References

- 1. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e-journals.in [e-journals.in]

- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-substituted-1,2-benzisoxazoles: novel antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2-Benzisoxazole compounds: a patent review (2009 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-(Bromomethyl)-1,2-benzisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-(Bromomethyl)-1,2-benzisoxazole, a key intermediate in the synthesis of pharmacologically active compounds. The document covers its chemical properties, synthesis protocols, and commercial suppliers, tailored for professionals in research and drug development.

Core Compound Identification

This compound is an aromatic heterocyclic compound containing a benzisoxazole ring system. Its utility primarily lies in its function as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

| Identifier | Value | Source(s) |

| CAS Number | 37924-85-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₆BrNO | [1][2][4][5][6] |

| Molecular Weight | 212.04 g/mol | [1][2][4] |

| Common Synonyms | 3-Bromomethylbenzisoxazole, BMBI, 3-(bromomethyl)benzo[d]isoxazole | [1][2][5] |

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Appearance | Brown or light yellow crystalline solid | [4][7] |

| Melting Point | 60-66 °C | [8] |

| Storage | Sealed in a dry place at room temperature | [2] |

Synthesis and Experimental Protocols

This compound can be synthesized via several routes. The protocols below detail two common laboratory-scale methods.

Method 1: Decarboxylation of α-bromo-1,2-benzisoxazole-3-acetic acid

This method involves the thermal decarboxylation of an acetic acid precursor.

-

Experimental Protocol:

-

Suspend α-bromo-1,2-benzisoxazole-3-acetic acid (58.0 g, 0.23 mol) in toluene (350 mL).[8]

-

Stir the mixture at reflux for 18 hours.[8]

-

Evaporate the solvent under reduced pressure.[8]

-

Dissolve the resulting residue in methylene chloride (250 mL).[8]

-

Wash the organic solution with saturated aqueous sodium bicarbonate (2 x 50 mL) followed by water (50 mL).[8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.[8]

-

Purify the product by recrystallization from an ether-hexane mixture to afford pure this compound.[8]

-

Method 2: Decarboxylation of 2-(benzo[d]isoxazol-3-yl)-2-bromoacetic acid

This is an alternative decarboxylation method performed at a higher temperature without a solvent.

-

Experimental Protocol:

-

Place 2-(benzo[d]isoxazol-3-yl)-2-bromoacetic acid in a suitable reaction vessel.[4][7]

-

Slowly heat the acid to 130 °C while stirring. A significant evolution of gas will be observed.[4][7]

-

Maintain the temperature at 130 °C and continue stirring for 30 minutes.[4][7]

-

After the reaction is complete, cool the mixture to room temperature.[4][7]

-

The resulting brown crystalline product is then purified by column chromatography using hexane as the eluent to yield 3-(bromomethyl)benzo[d]isoxazole.[4][7]

-

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds, including antipsychotics (e.g., risperidone), anticonvulsants, and anti-inflammatory agents.[9][10]

A significant application is the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, which have demonstrated notable anticonvulsant activity in preclinical studies.[9][10][11] The synthetic pathway involves converting the bromomethyl group into a sulfamoylmethyl group.

Below is a diagram illustrating the synthetic pathway from this compound to pharmacologically active sulfonamide derivatives.

Caption: Synthetic workflow for anticonvulsant agents.

Commercial Suppliers

This compound is available from a variety of chemical suppliers catering to research and bulk manufacturing needs. A selection of global suppliers is listed below.

| Supplier | Country | Source(s) |

| Santa Cruz Biotechnology, Inc. | USA | [1][12] |

| Sunway Pharm Ltd | China | [2] |

| Suzhou Aobai Pharmaceutical | China | [3] |

| ChemicalBook | Global | [4] |

| 3B Pharmachem International Co., Ltd. | China | [4] |

| Bide Pharmatech Ltd. | China | [4] |

| BOC Sciences | USA | [12] |

| Leap Chem Co., Ltd. | China | [12] |

| Capot Chemical Co., Ltd. | China | [12] |

| Ambeed, Inc. | USA | [12] |

| DL Intrachem | India | [6] |

References

- 1. scbt.com [scbt.com]

- 2. 3-Bromomethyl-1,2-benzisoxazole - CAS:37924-85-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. allbiopharm.com [allbiopharm.com]

- 4. This compound | 37924-85-9 [chemicalbook.com]

- 5. CAS NO. 37924-85-9 | this compound | C8H6BrNO [localpharmaguide.com]

- 6. indiamart.com [indiamart.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. e-journals.in [e-journals.in]

- 10. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Your Inquiry on 3-bromomethyl-1,2-benzisoxazole | Chemical-Suppliers [chemical-suppliers.eu]

An In-depth Technical Guide on the Reactivity and Stability of the Bromomethyl Group in Benzisoxazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromomethyl group attached to the benzisoxazole scaffold is a critical reactive handle for the synthesis of a diverse array of functionalized molecules, particularly in the realm of drug discovery and development. Understanding the reactivity and stability of this moiety is paramount for optimizing synthetic routes, ensuring the integrity of intermediates, and predicting the degradation pathways of potential drug candidates. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in benzisoxazoles, primarily focusing on its susceptibility to nucleophilic substitution. Furthermore, it delves into the stability of these compounds under various conditions, outlining protocols for forced degradation studies to identify potential degradants. While specific quantitative kinetic and stability data for bromomethyl benzisoxazoles are not extensively available in publicly accessible literature, this guide establishes a framework for evaluating these properties based on the known chemistry of analogous benzylic bromides and heterocyclic systems.

Introduction

Benzisoxazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a bromomethyl group, typically at the 3-position of the benzisoxazole ring, provides a versatile precursor for further molecular elaboration. This reactive group readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures. However, this inherent reactivity also presents challenges related to the stability of these intermediates and the potential for unwanted side reactions and degradation.

This guide aims to provide a detailed technical resource for professionals working with bromomethyl benzisoxazoles. It will cover the fundamental aspects of their reactivity, present methodologies for assessing their stability, and offer insights into potential degradation pathways.

Reactivity of the Bromomethyl Group

The primary mode of reactivity for the bromomethyl group in benzisoxazoles is nucleophilic substitution. This reaction is analogous to that of other benzylic bromides, where the proximity of the aromatic ring system influences the reaction mechanism and rate.

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is electrophilic and is readily attacked by a wide variety of nucleophiles. The general scheme for this reaction is depicted below:

Caption: General scheme of a nucleophilic substitution reaction.

The reaction typically proceeds via an S_N2 mechanism, particularly given the primary nature of the carbon center.[2] Key factors influencing the rate and outcome of the reaction include:

-

Nature of the Nucleophile: Stronger nucleophiles will react more readily. Common nucleophiles used in conjunction with bromomethyl benzisoxazoles include amines, thiols, alkoxides, and carbanions.

-

Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for S_N2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

-

Leaving Group: The bromide ion is an excellent leaving group, facilitating the substitution reaction.

-

Steric Hindrance: Steric bulk around the reaction center can hinder the backside attack characteristic of an S_N2 reaction, thereby slowing it down.

Synthesis of Derivatives

The reactivity of the bromomethyl group has been exploited to synthesize a variety of benzisoxazole derivatives with therapeutic potential. For instance, reaction with sodium bisulfite followed by chlorination and amination has been used to produce 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, which have shown anticonvulsant activity.[3]

Stability of Bromomethyl Benzisoxazoles

The stability of bromomethyl benzisoxazoles is a critical consideration during their synthesis, purification, and storage, as well as in predicting their fate in biological systems. These compounds are susceptible to degradation under various conditions, primarily through hydrolysis and potentially photolysis.

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of pharmaceutical development.[4][5] It involves subjecting the compound to conditions more severe than those it would encounter during normal handling and storage to accelerate degradation.[4] This allows for the identification of potential degradation products and the development of stability-indicating analytical methods.[6]

Table 1: Summary of Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80°C) | Hydrolysis of the bromomethyl group to a hydroxymethyl group. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80°C) | Hydrolysis of the bromomethyl group to a hydroxymethyl group. |

| Oxidative Degradation | 3-30% H₂O₂, room temperature or heat | Oxidation of the methylene group or the benzisoxazole ring. |

| Thermal Degradation | Dry heat (e.g., 105°C) or in solution | Various decomposition pathways. |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage of the C-Br bond or degradation of the ring system.[7][8] |

Potential Degradation Pathways

The most probable degradation pathway for bromomethyl benzisoxazoles under hydrolytic conditions (acidic or basic) is the conversion of the bromomethyl group to a hydroxymethyl group.

Caption: Potential hydrolytic degradation pathway.

Under oxidative stress, more complex degradation profiles can be expected, potentially involving oxidation of the methylene bridge or cleavage of the benzisoxazole ring. Photodegradation may lead to the formation of radical species through homolytic cleavage of the carbon-bromine bond.

Experimental Protocols

Detailed experimental protocols are essential for the consistent and reliable assessment of the reactivity and stability of bromomethyl benzisoxazoles.

Synthesis of 3-Bromomethyl-1,2-benzisoxazole

A common synthetic route to 3-bromomethyl-1,2-benzisoxazole involves the decarboxylation of 2-(1,2-benzisoxazol-3-yl)-2-bromoacetic acid.[9]

Protocol:

-

2-(1,2-benzisoxazol-3-yl)-2-bromoacetic acid is slowly heated to 130°C.

-

The reaction mixture is stirred at this temperature for 30 minutes, during which the evolution of gas is observed.

-

After completion, the mixture is cooled to room temperature.

-

The resulting brown crystalline product is collected by filtration.

-

Purification is achieved by column chromatography using hexane as the eluent to afford 3-(bromomethyl)-1,2-benzisoxazole.[9]

Caption: Workflow for the synthesis of 3-bromomethyl-1,2-benzisoxazole.

General Protocol for Forced Degradation Studies

The following is a general protocol for conducting forced degradation studies on a bromomethyl benzisoxazole derivative.[10]

Materials:

-

Bromomethyl benzisoxazole derivative

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Hydrogen peroxide (30%)

-

Methanol or acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with a UV or PDA detector

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the bromomethyl benzisoxazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 1 M HCl in a flask.

-

Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Follow the same procedure as for acid hydrolysis, but use 1 M NaOH instead of 1 M HCl for the initial mixture and neutralize with 1 M HCl.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 30% H₂O₂ in a flask.

-

Keep the mixture at room temperature for a defined period, taking samples at various time points.

-

Dilute the samples with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

For solid-state studies, place a known amount of the solid compound in an oven at a high temperature (e.g., 105°C).

-

For solution-state studies, reflux a solution of the compound in a suitable solvent.

-

Analyze samples at different time points by HPLC.

-

-

Photodegradation:

-

Expose a solution of the compound in a quartz cuvette to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[7]

-

Simultaneously, keep a control sample protected from light.

-

Analyze both the exposed and control samples by HPLC at various time points.

-

-

HPLC Analysis:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from all its degradation products.[11]

-

Analyze the stressed samples and identify and quantify the degradation products.

-

Data Presentation

While specific quantitative data for the reactivity and stability of the bromomethyl group in benzisoxazoles is sparse in the literature, the following tables provide a template for how such data should be structured for clear comparison.

Table 2: Hypothetical Reactivity Data - S_N2 Reaction with a Nucleophile

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| NaN₃ | DMF | 25 | Data to be determined |

| KCN | DMSO | 25 | Data to be determined |

| NaOMe | MeOH | 25 | Data to be determined |

| Piperidine | ACN | 50 | Data to be determined |

Table 3: Hypothetical Stability Data - Forced Degradation of 3-Bromomethyl-1,2-benzisoxazole

| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradant 1 (Hydroxymethyl) | Other Degradants |

| 1 M HCl, 80°C | 2 | Data to be determined | Data to be determined | Identify and quantify |

| 8 | Data to be determined | Data to be determined | Identify and quantify | |

| 1 M NaOH, 80°C | 2 | Data to be determined | Data to be determined | Identify and quantify |

| 8 | Data to be determined | Data to be determined | Identify and quantify | |

| 30% H₂O₂, RT | 8 | Data to be determined | N/A | Identify and quantify |

| 24 | Data to be determined | N/A | Identify and quantify | |

| Photostability | 24 | Data to be determined | N/A | Identify and quantify |

Conclusion

The bromomethyl group is a key functional moiety in the synthesis of novel benzisoxazole derivatives for pharmaceutical applications. Its reactivity, primarily governed by nucleophilic substitution, allows for extensive molecular diversification. However, this reactivity also necessitates a thorough understanding and control of the compound's stability. Forced degradation studies are indispensable for identifying potential degradation products and establishing the intrinsic stability of these molecules. While a comprehensive public database of quantitative reactivity and stability data for bromomethyl benzisoxazoles is currently lacking, the experimental protocols and data presentation frameworks provided in this guide offer a robust starting point for researchers in this field. Future work should focus on generating and publishing such quantitative data to further aid in the rational design and development of benzisoxazole-based therapeutics.

References

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. q1scientific.com [q1scientific.com]

- 9. This compound | 37924-85-9 [chemicalbook.com]

- 10. japsonline.com [japsonline.com]

- 11. chromatographyonline.com [chromatographyonline.com]

A Deep Dive into the 1,2-Benzisoxazole Ring System: A Theoretical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This has led to its incorporation into a variety of clinically significant pharmaceuticals, including antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory agents.[2] This technical guide provides an in-depth exploration of the theoretical underpinnings of the 1,2-benzisoxazole ring system, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors.

Theoretical Characterization of the 1,2-Benzisoxazole Core

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure and reactivity of the 1,2-benzisoxazole moiety. These theoretical studies are crucial for understanding its chemical behavior and for the rational design of novel derivatives with enhanced therapeutic properties.

Molecular Geometry

The optimized geometry of the 1,2-benzisoxazole ring system has been extensively studied using various levels of theory. The B3LYP functional with the 6-311+G(d,p) basis set is a commonly employed method for these calculations.[3] The calculated bond lengths and angles provide a foundational understanding of the molecule's three-dimensional structure.

Table 1: Calculated Geometric Parameters of 1,2-Benzisoxazole

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C1-C2 | 1.39 |

| C2-C3 | 1.40 | |

| C3-C4 | 1.38 | |

| C4-C5 | 1.40 | |

| C5-C6 | 1.39 | |

| C6-C1 | 1.40 | |

| C1-C7 | 1.45 | |

| C7=N8 | 1.31 | |

| N8-O9 | 1.42 | |

| O9-C1 | 1.36 | |

| Bond Angle (°) | C6-C1-C2 | 119.5 |

| C1-C2-C3 | 120.3 | |

| C2-C3-C4 | 120.2 | |

| C3-C4-C5 | 119.8 | |

| C4-C5-C6 | 120.1 | |

| C5-C6-C1 | 120.1 | |

| C2-C1-C7 | 129.8 | |

| C6-C1-C7 | 110.7 | |

| C1-C7-N8 | 111.2 | |

| C7-N8-O9 | 105.3 | |

| N8-O9-C1 | 109.8 | |

| O9-C1-C6 | 118.5 |

Note: These are representative values and may vary slightly depending on the computational method and basis set used.

Electronic Properties

The electronic properties of the 1,2-benzisoxazole ring system, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity and biological activity.

Mulliken Charge Distribution: Mulliken population analysis provides an estimation of the partial atomic charges within a molecule, highlighting potential sites for electrophilic and nucleophilic attack.

Table 2: Calculated Mulliken Atomic Charges of 1,2-Benzisoxazole

| Atom | Charge (a.u.) |

| C1 | 0.15 |

| C2 | -0.12 |

| C3 | -0.05 |

| C4 | -0.06 |

| C5 | -0.11 |

| C6 | -0.01 |

| C7 | 0.25 |

| N8 | -0.21 |

| O9 | -0.28 |

| H (avg) | 0.12 |

Note: These are representative values and are known to be sensitive to the basis set used in the calculation.[4]

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and chemical reactivity.[5][6] A smaller gap suggests that a molecule is more easily polarizable and more reactive.

Table 3: Calculated Frontier Molecular Orbital Energies of 1,2-Benzisoxazole

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.75 |

| HOMO-LUMO Gap | 6.10 |

Note: These values are representative and can be influenced by the computational method and solvent effects.

Reaction Mechanisms: A Theoretical Perspective

Quantum chemical calculations are invaluable for elucidating reaction mechanisms. For instance, the thermal isomerization of 1,2-benzisoxazole to o-hydroxybenzonitrile has been studied using transition-state theory.[7] These studies reveal the potential energy surfaces, identifying intermediates and transition states, which provides a detailed understanding of the reaction pathway.[7]

References

- 1. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering » Submission » DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES [dergipark.org.tr]

- 4. irjweb.com [irjweb.com]

- 5. learn.schrodinger.com [learn.schrodinger.com]

- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 7. Decomposition and isomerization of 1,2-benzisoxazole: single-pulse shock-tube experiments, quantum chemical and transition-state theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,2-Benzisoxazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole motif, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents targeting a wide range of biological pathways. This technical guide provides a comprehensive overview of the significant biological activities associated with the 1,2-benzisoxazole core, with a focus on its applications in treating central nervous system (CNS) disorders, cancer, microbial infections, and inflammatory conditions. Detailed experimental methodologies, quantitative biological data, and visual representations of key mechanisms and workflows are presented to serve as a valuable resource for professionals in drug discovery and development.

Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Pathways

Derivatives of 1,2-benzisoxazole are prominent in the development of atypical antipsychotic drugs, which are frontline treatments for schizophrenia and bipolar disorder.[1][2] The therapeutic efficacy of these agents, such as risperidone, paliperidone, and iloperidone, is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] This dual receptor blockade is believed to contribute to their improved side-effect profile compared to older antipsychotics, particularly a lower incidence of extrapyramidal symptoms.[1]

The therapeutic action of these atypical antipsychotics involves the modulation of downstream signaling cascades initiated by dopamine and serotonin. The following diagram illustrates a simplified mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Anticonvulsant Derivatives from 3-(Bromomethyl)-1,2-benzisoxazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of anticonvulsant derivatives starting from 3-(bromomethyl)-1,2-benzisoxazole. The 1,2-benzisoxazole scaffold is a key pharmacophore in several centrally active agents, and its derivatives have shown significant promise as anticonvulsant drug candidates. This document outlines the synthetic pathway for a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, presents their anticonvulsant activity and neurotoxicity data, and provides detailed experimental protocols for their synthesis and biological evaluation.

Introduction

The 1,2-benzisoxazole moiety is a privileged heterocyclic system in medicinal chemistry, forming the core of various therapeutic agents. Derivatives of 3-substituted 1,2-benzisoxazoles are of particular interest due to their wide range of biological activities, including anticonvulsant, antipsychotic, and anti-inflammatory properties. The synthesis of derivatives from this compound offers a versatile entry point to a variety of functionalized molecules. This document focuses on the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, a class of compounds that has demonstrated notable anticonvulsant effects in preclinical studies.[1] The introduction of various substituents on the sulfamoyl nitrogen and the benzisoxazole ring allows for the exploration of structure-activity relationships (SAR) to optimize potency and reduce neurotoxicity.

Data Presentation

The anticonvulsant activity and neurotoxicity of a series of synthesized 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives were evaluated in mice. The anticonvulsant activity was determined using the maximal electroshock (MES) seizure test, with the median effective dose (ED₅₀) representing the dose required to protect 50% of the animals from the tonic extensor phase of the seizure. Neurotoxicity was assessed using the rotarod test, with the median neurotoxic dose (NTD₅₀) being the dose at which 50% of the animals failed to maintain their balance on the rotating rod. The protective index (PI) is calculated as the ratio of NTD₅₀ to ED₅₀, with a higher PI indicating a more favorable safety profile.

| Compound ID | R¹ | R² | Anticonvulsant Activity (MES) ED₅₀ (mg/kg, i.p.) | Neurotoxicity (Rotarod) NTD₅₀ (mg/kg, i.p.) | Protective Index (PI = NTD₅₀/ED₅₀) |

| 1a | H | H | 12.5 | 400 | 32.0 |

| 1b | H | CH₃ | 25.0 | 400 | 16.0 |

| 1c | H | C₂H₅ | 50.0 | >800 | >16.0 |

| 1d | H | n-C₃H₇ | 100.0 | >800 | >8.0 |

| 1e | H | n-C₄H₉ | 200.0 | >800 | >4.0 |

| 1f | CH₃ | CH₃ | 100.0 | >800 | >8.0 |

| 2a | 5-Cl | H | 6.3 | 200 | 31.7 |

| 2b | 5-Cl | CH₃ | 12.5 | 200 | 16.0 |

| 3a | 5-Br | H | 6.3 | 200 | 31.7 |

| 3b | 5-Br | CH₃ | 12.5 | 200 | 16.0 |

| 4a | 5-NO₂ | H | 50.0 | 400 | 8.0 |

| 4b | 5-NO₂ | CH₃ | 100.0 | 400 | 4.0 |

| Phenytoin | - | - | 25.0 | 100 | 4.0 |

| Carbamazepine | - | - | 12.5 | 100 | 8.0 |

Experimental Protocols

A. Synthesis of 3-(Sulfamoylmethyl)-1,2-benzisoxazole Derivatives

The synthesis of the target compounds is achieved through a three-step process starting from this compound.

Step 1: Synthesis of Sodium 1,2-benzisoxazole-3-methanesulfonate

-

Materials:

-

This compound

-

Sodium sulfite (Na₂SO₃)

-

Methanol

-

Water

-

-

Procedure:

-

A mixture of this compound (1 equivalent) and sodium sulfite (1.2 equivalents) is suspended in a mixture of methanol and water (e.g., 1:1 v/v).

-

The reaction mixture is heated to reflux (approximately 65-70 °C) with stirring for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated product, sodium 1,2-benzisoxazole-3-methanesulfonate, is collected by filtration, washed with cold methanol, and dried under vacuum.

-

Step 2: Synthesis of 1,2-Benzisoxazole-3-methanesulfonyl chloride

-

Materials:

-

Sodium 1,2-benzisoxazole-3-methanesulfonate

-

Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., Dichloromethane, Chloroform)

-

-

Procedure:

-

To a suspension of sodium 1,2-benzisoxazole-3-methanesulfonate (1 equivalent) in an inert solvent, phosphorus pentachloride (1.5 equivalents) is added portion-wise at 0 °C under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature for 2-3 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is then poured onto crushed ice with vigorous stirring.

-

The organic layer is separated, and the aqueous layer is extracted with the same solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,2-benzisoxazole-3-methanesulfonyl chloride, which can be used in the next step without further purification.

-

Step 3: Synthesis of 3-(Sulfamoylmethyl)-1,2-benzisoxazole Derivatives (General Procedure)

-

Materials:

-

1,2-Benzisoxazole-3-methanesulfonyl chloride

-

Appropriate amine (e.g., ammonia, methylamine, dimethylamine)

-

Inert solvent (e.g., Tetrahydrofuran, Dioxane)

-

Base (e.g., Triethylamine, Pyridine)

-

-

Procedure:

-

A solution of 1,2-benzisoxazole-3-methanesulfonyl chloride (1 equivalent) in an inert solvent is added dropwise to a stirred solution of the appropriate amine (2.5 equivalents) and a base (1.2 equivalents) in the same solvent at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 3-(sulfamoylmethyl)-1,2-benzisoxazole derivative.

-

B. Anticonvulsant Activity Screening

Maximal Electroshock (MES) Seizure Test in Mice

-

Apparatus:

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

-

Animals:

-

Male albino mice (20-25 g)

-

-

Procedure:

-

Animals are divided into control and test groups (n=8-10 per group).

-

The test compounds, suspended in 0.5% carboxymethylcellulose (CMC), are administered intraperitoneally (i.p.) at various dose levels. The control group receives the vehicle only.

-

After a specific period (e.g., 30 or 60 minutes) to allow for drug absorption, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

The percentage of protected animals in each group is calculated, and the ED₅₀ value is determined by probit analysis.

-

C. Neurotoxicity Assessment

Rotarod Test in Mice

-

Apparatus:

-

Rotarod apparatus (e.g., 3 cm diameter rod, rotating at 6 rpm)

-

-

Animals:

-

Male albino mice (20-25 g)

-

-

Procedure:

-

Prior to the experiment, mice are trained to stay on the rotating rod for at least 1 minute.

-

On the test day, the trained animals are administered the test compounds or vehicle i.p.

-

At specified time intervals after drug administration (e.g., 30, 60, 120 minutes), the mice are placed on the rotarod.

-

Neurotoxicity is indicated by the inability of the animal to maintain its balance on the rod for a predetermined period (e.g., 1 minute) in three consecutive trials.

-

The number of animals exhibiting neurotoxicity at each dose level is recorded, and the NTD₅₀ value is calculated using probit analysis.

-

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and evaluation of anticonvulsant derivatives from this compound.

Caption: Experimental workflow for synthesis and anticonvulsant evaluation.

Signaling Pathway

The precise molecular mechanism of action for these novel 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives has not been fully elucidated. However, based on the structure of zonisamide, a clinically used anticonvulsant drug that shares the 1,2-benzisoxazole-3-methanesulfonamide core, it is hypothesized that these compounds may exert their anticonvulsant effects through a multi-target mechanism. This likely involves the modulation of voltage-gated sodium and calcium channels, which leads to the stabilization of neuronal membranes and suppression of seizure propagation. Additionally, enhancement of GABA-mediated inhibitory neurotransmission may contribute to their overall anticonvulsant profile. Further detailed mechanistic studies are required to delineate the specific signaling pathways involved.

The following diagram provides a generalized overview of the proposed mechanism of action.

Caption: Proposed mechanism of action for anticonvulsant derivatives.

References

Application Notes and Protocols for the Characterization of 3-(Bromomethyl)-1,2-benzisoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-1,2-benzisoxazole and its derivatives are key intermediates in the synthesis of a variety of pharmacologically active compounds. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticonvulsant, antipsychotic, antimicrobial, and anticancer properties. Accurate and thorough characterization of these intermediates using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is critical for ensuring the quality, purity, and structural integrity of synthesized compounds, which is paramount in the drug discovery and development process.

This document provides detailed application notes and experimental protocols for the HPLC and NMR characterization of this compound and its derivatives.

Data Presentation

HPLC Characterization

Table 1: HPLC Chromatographic Conditions for Analysis of 1,2-Benzisoxazole Derivatives

| Parameter | Recommended Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 21 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Variable, dependent on the specific derivative |

NMR Spectroscopic Data

Detailed NMR data for this compound is not explicitly available in the reviewed literature. However, the spectral data for the closely related analog, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, provides a valuable reference for the expected chemical shifts and coupling constants.

Table 2: ¹H and ¹³C NMR Data for N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide in DMSO-d₆ [1]

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 10.43 (s, 1H) | -NH | 169.1 | C=O (acetamide) |

| 8.20 (d, J = 1.9 Hz, 1H) | Ar-H | 160.0 | C3 |

| 7.79 (d, J = 8.9 Hz, 1H) | Ar-H | 158.4 | C7a |

| 7.69 (dd, J = 8.9, 2.1 Hz, 1H) | Ar-H | 136.3 | C5 |

| 5.10 (s, 2H) | -CH₂Cl | 122.2 | C-Cl |

| 2.13 (s, 3H) | -CH₃ | 119.5 | C6 |

| 115.1 | C4 | ||

| 111.2 | C7 | ||

| 24.2 | -CH₃ |

Note: The chemical shifts for this compound are expected to be similar, with potential slight variations due to the difference in the halogen substituent.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the thermal decarboxylation of 2-(benzo[d]isoxazol-3-yl)-2-bromoacetic acid.[2]

Materials:

-

2-(benzo[d]isoxazol-3-yl)-2-bromoacetic acid

-

Round-bottom flask

-

Heating mantle with stirrer

-

Filtration apparatus

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Place 2-(benzo[d]isoxazol-3-yl)-2-bromoacetic acid in a round-bottom flask.

-

Slowly heat the flask to 130 °C with stirring.

-

Maintain the temperature for 30 minutes, during which gas evolution will be observed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting brown crystalline product.

-

Purify the crude product by column chromatography using hexane as the eluent to afford 3-(bromomethyl)benzo[d]isoxazole.

HPLC Analysis Protocol

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Sample Preparation:

-

Accurately weigh and dissolve approximately 1 mg of the this compound derivative in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.

-

Perform serial dilutions to prepare a series of calibration standards.

-

For sample analysis, dissolve the test compound in the mobile phase or a compatible solvent to a known concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject 10 µL of the prepared standard or sample solution.

-

Run the gradient program as described in Table 1.

-

Monitor the absorbance at 280 nm.

-

The retention time and peak area are used for qualitative and quantitative analysis, respectively.

NMR Spectroscopy Protocol

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Visualization of Anticonvulsant Activity Pathway

Many 1,2-benzisoxazole derivatives exhibit anticonvulsant properties, often through modulation of the GABAergic system.[3][4][5][6] The following diagram illustrates the general mechanism of action for GABAergic anticonvulsant drugs.

Caption: GABAergic pathway and potential anticonvulsant action of benzisoxazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. defeatingepilepsy.org [defeatingepilepsy.org]

- 6. researchgate.net [researchgate.net]

Application Note: A Detailed Guide to the Synthesis of Novel Benzisoxazole Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction The benzisoxazole scaffold is a privileged heterocyclic structure that is a core component of numerous biologically active compounds.[1][2] These compounds exhibit a wide array of pharmacological activities, including antipsychotic, anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Notably, drugs like the atypical antipsychotic Risperidone and the anticonvulsant Zonisamide feature the 1,2-benzisoxazole moiety, highlighting its significance in medicinal chemistry.[1][5] This application note provides detailed experimental protocols for the synthesis of novel benzisoxazole derivatives, methods for their characterization, and a summary of their biological evaluation. Two primary synthetic strategies are presented: a modern [3+2] cycloaddition reaction and a classical intramolecular cyclization.

General Experimental Workflow

The overall process for synthesizing and verifying novel benzisoxazole compounds follows a logical progression from synthesis to characterization and biological screening.

Caption: General workflow for benzisoxazole synthesis and evaluation.

Synthetic Strategy 1: [3+2] Cycloaddition of Nitrile Oxides and Arynes

This modern approach provides a direct and versatile route to functionalized benzisoxazoles under mild conditions.[4][6] The reaction involves the in situ generation of two highly reactive intermediates, a nitrile oxide (from a chlorooxime) and an aryne (from an o-(trimethylsilyl)aryl triflate), which then undergo a cycloaddition.[4]

Experimental Protocol: [3+2] Cycloaddition

Materials and Reagents:

-

o-(Trimethylsilyl)aryl triflate (Aryne precursor, 2.0 equiv)

-

Aldoxime hydrochloride (Nitrile oxide precursor)

-

Sodium hypochlorite (NaOCl) solution

-

Cesium fluoride (CsF) (4.0 equiv)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe pump

-

Reflux condenser

-

Standard glassware for work-up and purification

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Preparation of Chlorooxime: Dissolve the aldoxime hydrochloride in DCM. Add NaOCl solution dropwise at 0 °C and stir for 1 hour. Extract the chlorooxime with DCM, wash with water and brine, dry over MgSO₄, and concentrate in vacuo. Use the crude chlorooxime immediately in the next step.

-

Cycloaddition Reaction: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the o-(trimethylsilyl)aryl triflate (2.0 equiv) and CsF (4.0 equiv) in anhydrous acetonitrile.

-

Slow Addition: Dissolve the crude chlorooxime (1.0 equiv) in anhydrous acetonitrile. Using a syringe pump, add the chlorooxime solution to the reaction mixture over a period of 2.5 hours at room temperature.[4] Slow addition is critical to maintain a low concentration of the nitrile oxide relative to the aryne, which optimizes the yield.[4]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure benzisoxazole derivative.[7]

Data Presentation: Synthesis via [3+2] Cycloaddition

Table 1: Representative Yields for Substituted Benzisoxazoles

| Entry | Aryne Precursor Substituent | Nitrile Oxide Substituent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | H | Phenyl | 3-Phenyl-1,2-benzisoxazole | 90 | [4] |

| 2 | 4,5-Dimethoxy | Phenyl | 5,6-Dimethoxy-3-phenyl-1,2-benzisoxazole | 65 | [4] |

| 3 | H | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-1,2-benzisoxazole | 83 | [4] |

| 4 | H | Thiophen-2-yl | 3-(Thiophen-2-yl)-1,2-benzisoxazole | 54 |[4] |

Synthetic Strategy 2: Intramolecular Cyclization of o-Hydroxyaryl Ketoximes

This classical method involves the formation of an N-O bond to construct the isoxazole ring from an ortho-hydroxyaryl imine or oxime.[8][9] It is a reliable method, particularly for specific substitution patterns.

Experimental Protocol: Intramolecular Cyclization

Materials and Reagents:

-

Substituted o-hydroxyacetophenone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc) or Pyridine

-

Ethanol (EtOH)

-

A dehydrating agent/catalyst system (e.g., PPh₃/DDQ or anhydrous base)[9]

-

Hydrochloric acid (HCl)

Procedure:

-

Oxime Formation: In a round-bottom flask, dissolve the o-hydroxyacetophenone (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), and sodium acetate (1.5 equiv) in aqueous ethanol.

-

Heating: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation of Oxime: Cool the reaction mixture to room temperature. Add cold water to precipitate the crude oxime. Filter the solid, wash with cold water, and dry. The oxime can be purified by recrystallization or used directly in the next step.

-

N-O Bond Formation (Cyclization): This step can be achieved via several methods. One common approach is to treat an N-chloro derivative of the corresponding imine with a base under anhydrous conditions.[6][8] A divergent pathway using NaOCl can lead to a Beckmann-type rearrangement to form benzoxazoles instead.[6][8]

-

Purification: After the cyclization reaction is complete, perform an appropriate aqueous work-up. The crude product is then purified by recrystallization or column chromatography to yield the final benzisoxazole.

Characterization of Novel Compounds

Accurate spectroscopic characterization is essential to confirm the structure of newly synthesized compounds.[10]

Protocol: Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz).[7]

-

Mass Spectrometry (MS): Obtain a mass spectrum using a technique like electrospray ionization (ESI) to confirm the molecular weight of the product.[7][11]

-

Infrared (IR) Spectroscopy: Record the IR spectrum using a KBr pellet or as a thin film to identify characteristic functional groups.[7]

Data Presentation: Spectroscopic Data

Table 2: Typical Spectroscopic Data for a 3-Aryl-6-fluoro-1,2-benzisoxazole Derivative

| Technique | Data | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.09 (d, 2H), 7.78 (d, 2H), 7.64 (d, 1H), 7.26 (d, 1H), 7.05 (s, 1H) | Aromatic Protons |

| δ 2.54 (s, 3H) | Methyl Protons (if present on substituent) | |

| ¹³C NMR (DMSO-d₆) | δ 173, 165.0, 151.4, 143.0, 140.5, 136.6, 131.9, 130.6, 129.0, 125.8, 125.3, 123.8, 108.8 | Aromatic and Carbonyl Carbons |

| IR (KBr, cm⁻¹) | ~1620 cm⁻¹ | C=N stretch |

| ~1580, 1470 cm⁻¹ | Aromatic C=C stretch | |

| ~1250 cm⁻¹ | C-O stretch | |

| MS (ESI) | m/z = [M+H]⁺ | Molecular Ion Peak |

Note: Data is representative and compiled from typical values.[11][12]

Biological Activity and Evaluation

Many benzisoxazole derivatives owe their therapeutic effects to interactions with specific biological targets, such as neurotransmitter receptors or enzymes.[1]

Mechanism of Action: Antipsychotic Activity

A significant class of benzisoxazole-based drugs, including risperidone, function as potent antagonists at dopamine D₂ and serotonin 5-HT₂A receptors.[1] This dual blockade is believed to be key to their efficacy in treating psychosis with a reduced incidence of certain side effects compared to older antipsychotics.[1]

Caption: Benzisoxazole antipsychotics block D₂ and 5-HT₂A receptors.

Protocol: In Vitro Dopamine D₂ Receptor Binding Assay

This assay determines the affinity of a test compound for the D₂ receptor.[1]

-

Preparation: Use cell membranes from a cell line stably expressing the human dopamine D₂ receptor.

-

Incubation: Incubate the membranes with a radioligand (e.g., [³H]-Spiperone) and varying concentrations of the novel benzisoxazole compound.

-

Controls: Use a known D₂ antagonist (e.g., haloperidol) at a high concentration to determine non-specific binding.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Analysis: Calculate the Ki (inhibitory constant) value from competition binding curves. Lower Ki values indicate higher binding affinity.[1]

Data Presentation: Biological Activity

Table 3: Representative Biological Data for Benzisoxazole Derivatives

| Compound Type | Target / Assay | Metric | Value | Reference |

|---|---|---|---|---|

| Risperidone | Dopamine D₂ Receptor | Ki | 3.1 - 5.0 nM | [1] |

| Risperidone | Serotonin 5-HT₂A Receptor | Ki | 0.16 - 0.5 nM | [1] |

| Paliperidone | Dopamine D₂ Receptor | Ki | 4.8 - 6.2 nM | [1] |

| Paliperidone | Serotonin 5-HT₂A Receptor | Ki | 0.29 - 0.6 nM | [1] |

| Amide-substituted derivative | HepG-2 Cancer Cells | IC₅₀ | 37.75% inhibition | [2] |

| Benzisoxazole analog | M. tuberculosis H37Rv | MIC | 3.12 µg/mL | [2] |

| N-acetyl derivative (1g) | Acetylcholinesterase (AChE) | IC₅₀ | 3 nM |[13] |

References

- 1. benchchem.com [benchchem.com]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 6. Benzisoxazole synthesis [organic-chemistry.org]

- 7. scispace.com [scispace.com]

- 8. Benzoxazole synthesis [organic-chemistry.org]

- 9. soc.chim.it [soc.chim.it]

- 10. benchchem.com [benchchem.com]

- 11. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. researchgate.net [researchgate.net]

- 13. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Substituted 1,2-Benzisoxazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and pharmaceuticals. Derivatives of this core structure are recognized for a wide array of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties. The nature of the substituent at the 3-position of the 1,2-benzisoxazole ring is a key determinant of the compound's biological activity. Consequently, the development of efficient and versatile synthetic methodologies for creating libraries of 3-substituted 1,2-benzisoxazoles is of significant interest in medicinal chemistry and drug discovery.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that dramatically accelerates chemical reactions, often leading to higher yields and purer products compared to conventional heating methods. This approach is particularly advantageous for the synthesis of heterocyclic compounds like 1,2-benzisoxazoles. These application notes provide detailed protocols for several robust microwave-assisted methods for the synthesis of 3-substituted 1,2-benzisoxazoles, accompanied by comparative data to facilitate the selection of the most appropriate method for specific research needs.

Synthetic Strategies Overview

Several efficient microwave-assisted strategies have been developed for the synthesis of 3-substituted 1,2-benzisoxazoles. The most prominent and effective methods include:

-

Cyclization of o-Hydroxy Ketoximes in Ionic Liquid: An environmentally benign approach utilizing a basic ionic liquid as both catalyst and reaction medium, leading to excellent yields in very short reaction times.

-

Solvent-Free Cyclization of o-Hydroxy Ketoximes on a Solid Support: A green chemistry method that employs silica gel impregnated with a base as a solid support, offering high yields and a simple work-up procedure.

-

Nucleophilic Aromatic Substitution for 3-Amino-1,2-benzisoxazoles: A two-step process for the synthesis of 3-amino substituted derivatives, which are valuable intermediates for further functionalization.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data for the different microwave-assisted synthetic methods, allowing for easy comparison of their efficiency and reaction conditions.

| Method | Starting Materials | Catalyst/Reagent | Solvent | Microwave Power | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Ionic Liquid-Mediated Cyclization | 2-Hydroxyalkyl/aryl ketoximes, Acetic anhydride | [bmim]OH (1-butyl-3-methylimidazolium hydroxide) | Neat | Not Specified | Not Specified | 0.5 - 1 | 85 - 96 | [1] |

| Solvent-Free Synthesis on Silica Gel | o-Hydroxy ketoximes | Sodium carbonate impregnated on silica gel | Solvent-Free | 2450 MHz | Not Specified | 3 - 4 | 90 - 95 | [2] |

| Synthesis of 3-Amino-1,2-benzisoxazoles (Nucleophilic Substitution) | 3-Chloro-1,2-benzisoxazole, Primary/Secondary Amines | None | Not Specified | Not Specified | Not Specified | 60 - 360 | 54 - 90 | [3] |

Experimental Protocols

Method 1: Microwave-Assisted Cyclization of o-Hydroxy Ketoximes in Ionic Liquid

This protocol describes a rapid and highly efficient synthesis of 3-substituted 1,2-benzisoxazoles from 2-hydroxyalkyl/aryl ketoximes using a basic ionic liquid under microwave irradiation.[1]

Materials:

-

2-Hydroxyalkyl/aryl ketoxime (1.0 mmol)

-

Acetic anhydride (1.2 mmol)

-

1-butyl-3-methylimidazolium hydroxide ([bmim]OH) (2 mol%)

-

Microwave reactor

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a microwave process vial, combine the 2-hydroxyalkyl/aryl ketoxime (1.0 mmol), acetic anhydride (1.2 mmol), and [bmim]OH (2 mol%).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture for 30-60 seconds. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the vial to room temperature.

-

Add water to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted 1,2-benzisoxazole.

-

The aqueous layer containing the ionic liquid can be concentrated and reused.

Method 2: Solvent-Free Microwave-Assisted Synthesis on Silica Gel Support

This protocol outlines an environmentally friendly, solvent-free synthesis of 3-substituted 1,2-benzisoxazoles from o-hydroxy ketoximes using a solid support under microwave irradiation.[2]

Materials:

-

o-Hydroxy ketoxime (e.g., from o-hydroxy acetophenone, propiophenone, or benzophenone) (1.0 mmol)

-

Silica gel (60-120 mesh)

-

Sodium carbonate

-

Dichloromethane

-

Microwave oven (2450 MHz)

-

Rotary evaporator

Procedure:

-

Preparation of the solid support: Prepare silica gel impregnated with sodium carbonate.

-

Dissolve the o-hydroxy ketoxime (1.0 mmol) in a minimum amount of dichloromethane.

-

Add the silica gel-sodium carbonate support to the solution.

-

Remove the solvent under reduced pressure.

-

Place the dried, impregnated silica gel in an open vessel inside a domestic microwave oven.

-

Irradiate at full power (e.g., 800W) for 3-4 minutes with intermittent cooling. Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Extract the product from the silica gel with dichloromethane (3 x 20 mL).

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield the 3-substituted 1,2-benzisoxazole.

Method 3: Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles

This protocol details the synthesis of 3-amino-1,2-benzisoxazoles via a microwave-promoted nucleophilic aromatic substitution of a 3-chloro-1,2-benzisoxazole precursor.[3]

Step 1: Synthesis of 3-Chloro-1,2-benzisoxazole

Materials:

-

3-Hydroxy-1,2-benzisoxazole

-

Phosphorus oxychloride (POCl₃)

-

Microwave reactor

Procedure:

-

In a microwave vial, place 3-hydroxy-1,2-benzisoxazole.

-

Carefully add phosphorus oxychloride.

-

Seal the vial and heat with microwave irradiation for 2 hours.

-

After cooling, the reaction mixture can be carefully worked up to isolate the 3-chloro-1,2-benzisoxazole, which is often used in the next step without further purification.

Step 2: Synthesis of 3-Amino-1,2-benzisoxazoles

Materials:

-

3-Chloro-1,2-benzisoxazole (from Step 1)

-

Desired primary or secondary amine

-

Microwave reactor

Procedure:

-

In a microwave vial, combine the 3-chloro-1,2-benzisoxazole and the desired amine.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture for 1-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture.

-

The crude product can be purified by standard methods such as column chromatography to yield the desired 3-amino-1,2-benzisoxazole.

Visualizations: Experimental Workflows

Caption: Workflow for Ionic Liquid-Mediated Synthesis.

Caption: Workflow for Solvent-Free Synthesis on Silica Gel.

Caption: Synthetic Pathway for 3-Amino-1,2-benzisoxazoles.

References

Application Notes and Protocols for the Purity Assessment of 3-(Bromomethyl)-1,2-benzisoxazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for assessing the purity of 3-(Bromomethyl)-1,2-benzisoxazole, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis are designed to ensure the quality and consistency of this compound in research and development settings.

Overview of Analytical Strategies

The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the validity of biological and pharmacological studies. A multi-faceted analytical approach is recommended to identify and quantify potential impurities, including starting materials, by-products, and degradation products. The primary recommended technique for routine purity assessment is High-Performance Liquid Chromatography (HPLC) due to its high resolution and sensitivity for non-volatile organic compounds. Orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, and Elemental Analysis for verifying empirical formula are also detailed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the cornerstone for assessing the purity of this compound, offering high resolution to separate the main compound from closely related impurities. A stability-indicating HPLC method is crucial to distinguish the active pharmaceutical ingredient (API) from its degradation products.

Experimental Protocol: Reversed-Phase HPLC

A reversed-phase HPLC method is proposed for the analysis of the moderately polar this compound.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with: A) Water with 0.1% Formic Acid, B) Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-18 min: 95% B; 18-20 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh approximately 5 mg of this compound.

-

Dissolve in 10 mL of Acetonitrile/Water (1:1 v/v) to a final concentration of 0.5 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation: A certified reference standard of this compound should be prepared in the same manner as the sample.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities and Degradation Products

A thorough purity analysis must consider potential process-related impurities and degradation products. For this compound, these may include:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Isomeric Impurities: Positional isomers that may form during synthesis.

-

Over-brominated Products: Di-brominated or ring-brominated derivatives.

-

Hydrolysis Products: 3-(Hydroxymethyl)-1,2-benzisoxazole, resulting from reaction with moisture.

-

Oxidation Products: Formed upon exposure to air.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1] These studies involve subjecting the compound to stress conditions to generate potential degradation products.[1][2]

Protocol for Forced Degradation:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

Samples from each stress condition should be analyzed by the developed HPLC method to ensure that all degradation peaks are well-resolved from the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC.

Experimental Protocol: GC-MS

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

| Parameter | Condition |

|---|---|

| Column | SPB-1 (or equivalent), 30 m x 0.25 mm i.d., 1.0 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |